![molecular formula C17H18N4O4 B608608 (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol CAS No. 2040291-27-6](/img/structure/B608608.png)
(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol
Overview
Description
LLY-283 is an inhibitor of protein arginine methyltransferase 5 (PRMT5; IC50 = 22 nM). It is selective for PRMT5 over a panel of methyltransferases, including PRMT4, -6, and -7 at 1 μM. It reduces symmetric demethylation of SmBB' in MCF-7 cells (IC50 = 25 nM) and inhibits proliferation of various breast, gastric, hematological, lung, skin, and ovarian cancer cell lines (IC50s = 3-30 nM). LLY-283 (20 mg/kg) inhibits tumor growth in an A375 mouse xenograft model. It also disrupts alternative splicing events in, and inhibits proliferation and self-renewal of, patient-derived glioblastoma stem cells and increases survival in an orthotopic patient-derived xenograft (PDX) mouse model. See the Structural Genomics Consortium (SGC) website for more information.
LLY-283 is a potent and selective SAM-competitive chemical probe for PRMT5 (protein arginine methyltransferase 5).
Scientific Research Applications
PRMT5 Inhibition
LLY-283 is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) with antitumor activity . PRMT5 is a type II arginine methyltransferase that catalyzes the formation of symmetric dimethylarginine in a number of nuclear and cytoplasmic proteins . PRMT5 has been implicated in a number of cellular processes like RNA processing, signal transduction, and transcriptional regulation .
Antitumor Activity
LLY-283 has shown antitumor activity in mouse xenografts when dosed orally . It can serve as an excellent probe molecule for understanding the biological function of PRMT5 in normal and cancer cells .
Treatment of Various Cancers
The expression of PRMT5 has been shown to be elevated in several cancers including breast cancer, gastric cancer, glioblastoma, and lymphoma . Therefore, LLY-283 offers potential for treating various cancers .
MYC-Amplified Medulloblastoma Treatment
PRMT5 plays a key role in cell functions and processes in MYC-driven medulloblastoma by stabilizing the MYC protein . LLY-283 can potentially disrupt MYC’s function, impeding tumor progression and offering a target therapeutic approach to treat MYC-amplified medulloblastoma .
Blood-Brain Barrier Permeability
LLY-283 can efficiently permeate the blood–brain barrier, as the compound is eliminated more quickly from the plasma than from the brain . This property makes it a promising candidate for treating brain-related conditions.
Cellular Assays
In cellular assays, LLY-283 inhibits the methylation of SmBB’ with IC 50 = 25 nM (MCF7 cells; 3 days) and also affects MDM4 splicing with IC 50 -relative of 40 nM (A375 cells; 3 days) .
Mechanism of Action
Target of Action
LLY-283, also known as (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[®-hydroxy(phenyl)methyl]oxolane-3,4-diol, is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) . PRMT5 is a type II arginine methyltransferase that catalyzes the formation of symmetric dimethylarginine in a number of nuclear and cytoplasmic proteins . It has been implicated in various cellular processes like RNA processing, signal transduction, and transcriptional regulation .
Mode of Action
LLY-283 inhibits PRMT5 enzymatic activity both in vitro and in cells . It does this by binding to the PRMT5 enzyme, thereby preventing it from catalyzing the formation of symmetric dimethylarginine . The IC50 values for LLY-283’s inhibition of PRMT5 enzymatic activity are 22 ± 3 nM in vitro and 25 ± 1 nM in cells .
Biochemical Pathways
PRMT5 is involved in a number of cellular processes, including RNA processing, signal transduction, and transcriptional regulation . By inhibiting PRMT5, LLY-283 can potentially affect these processes. For instance, PRMT5 has been shown to be elevated in several cancers, including breast cancer, gastric cancer, glioblastoma, and lymphoma . Therefore, the inhibition of PRMT5 by LLY-283 could potentially disrupt the progression of these cancers.
Pharmacokinetics
It is noted that lly-283 shows antitumor activity in mouse xenografts when dosed orally , suggesting that it is likely to be well-absorbed and distributed in the body.
Result of Action
The inhibition of PRMT5 by LLY-283 leads to a decrease in the formation of symmetric dimethylarginine in nuclear and cytoplasmic proteins . This can disrupt the normal functioning of these proteins, potentially leading to a decrease in the viability of cancer cells . In fact, LLY-283 has been shown to have antitumor activity in mouse xenografts .
Action Environment
The environment in which LLY-283 acts can influence its efficacy and stability. For instance, one study found that LLY-283 could protect against noise-induced hearing loss in a mouse model . This suggests that environmental factors such as noise could potentially influence the efficacy of LLY-283.
properties
IUPAC Name |
(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c18-15-10-6-7-21(16(10)20-8-19-15)17-13(24)12(23)14(25-17)11(22)9-4-2-1-3-5-9/h1-8,11-14,17,22-24H,(H2,18,19,20)/t11-,12+,13-,14-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOOWAHTEXIWBO-QFRSUPTLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC4=C(N=CN=C43)N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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